1H-Pyrazole-4-carbothioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazole-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8)(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBNBCZIUCDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ascendancy of a Versatile Scaffold: A Technical Guide to the History and Discovery of Pyrazole-4-Thioether Carboxamide Analogs
Introduction: The Pyrazole Core - An Enduring Legacy in Chemical Innovation
The story of pyrazole and its derivatives is a testament to the enduring power of a versatile chemical scaffold. From its initial synthesis in the late 19th century to its current prominence in both agrochemical and pharmaceutical development, the pyrazole ring system has captivated chemists with its unique electronic properties and synthetic tractability. This guide provides an in-depth exploration of a particularly significant class of pyrazole derivatives: the pyrazole-4-thioether carboxamide analogs. We will traverse their historical origins, delve into the mechanistic intricacies that underpin their diverse biological activities, and provide practical, field-proven insights into their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.
The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the reaction of a beta-diketone with hydrazine.[1][2] This was followed by the first synthesis of the parent pyrazole ring by Buchner in 1889.[3] For much of the 20th century, pyrazole derivatives were recognized for their broad spectrum of biological activities, finding applications as analgesics, anti-inflammatory agents, and dyes.[4][5] However, it was the discovery of highly potent and specific biological targets in the latter part of the century that truly propelled pyrazole-containing compounds to the forefront of modern drug and pesticide discovery.
A pivotal moment in the history of pyrazole-based pharmaceuticals was the development of Celecoxib, a selective COX-2 inhibitor, by a team at G. D. Searle & Company, which gained FDA approval in 1998.[6][7] This discovery highlighted the potential of the pyrazole scaffold to yield highly selective therapeutic agents.[8] In parallel, the agrochemical industry recognized the power of pyrazole carboxamides as potent fungicides.[5][9][10] A significant breakthrough in this area was the commercialization of succinate dehydrogenase inhibitor (SDHI) fungicides like Boscalid and Fluxapyroxad.[10][11] These compounds demonstrated remarkable efficacy in crop protection, cementing the importance of the pyrazole-4-carboxamide core in modern agriculture.[10]
This guide will focus on a specific and highly promising subclass: pyrazole-4-thioether carboxamide analogs. The strategic introduction of a thioether linkage represents a key area of contemporary research, aimed at fine-tuning the physicochemical and biological properties of these molecules. We will explore how this modification, often employed as a bioisosteric replacement for other functional groups, influences target engagement, potency, and selectivity.
Mechanism of Action: A Tale of Multiple Targets
The biological activity of pyrazole-4-thioether carboxamide analogs is not confined to a single mechanism. Instead, their versatility allows them to be tailored to interact with a range of biological targets, leading to diverse therapeutic and practical applications.
Succinate Dehydrogenase Inhibition (SDHI) in Fungal Pathogens
In the realm of agrochemicals, the primary mechanism of action for many pyrazole-4-carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of fungi.[10][11] SDH, also known as Complex II, plays a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the transfer of electrons from succinate to ubiquinone. This disruption of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[11] The thioether moiety in these analogs can significantly influence their binding affinity and inhibitory potency against fungal SDH.[11]
Caption: Inhibition of Fungal Succinate Dehydrogenase.
Kinase Inhibition in Oncology
In the context of medicinal chemistry, pyrazole-4-carboxamide analogs have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in cancer.
-
Aurora Kinase Inhibition: Aurora kinases (A and B) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to chromosomal instability and tumorigenesis. Certain pyrazole-4-carboxamide derivatives have been designed to target and inhibit Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.[12]
Caption: Aurora Kinase Inhibition Pathway.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGFR signaling pathway is crucial for cell proliferation, differentiation, and migration. Aberrant activation of this pathway is a key driver in various cancers. Pyrazole-4-carboxamide analogs have been developed as covalent inhibitors of FGFR, effectively blocking downstream signaling and suppressing tumor growth.[13][14]
Caption: FGFR Signaling Pathway Inhibition.
Synthetic Methodologies: A Practical Approach
The synthesis of pyrazole-4-thioether carboxamide analogs typically involves a multi-step process that allows for modular assembly and diversification. The general strategy involves the formation of the core pyrazole-4-carboxylic acid, followed by amide coupling and introduction of the thioether moiety.
Core Synthesis Workflow
Caption: General Synthetic Workflow.
Experimental Protocol: Synthesis of a Representative Pyrazole-4-Carboxamide
This protocol describes a general procedure for the synthesis of a pyrazole-4-carboxamide intermediate, which can then be further modified to introduce a thioether group.
Step 1: Synthesis of 4-nitro-1H-pyrazole-3-carboxylic acid
-
Dissolve the starting pyrazole-3-carboxylic acid in concentrated sulfuric acid at 0°C.
-
Add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the nitrated product.
Step 2: Amide Coupling
-
Suspend 4-nitro-1H-pyrazole-3-carboxylic acid in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[15]
-
Add the desired amine and stir the reaction mixture at room temperature for 24 hours.[15]
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired pyrazole-4-carboxamide.
Causality: The use of coupling agents like EDC/HOBt activates the carboxylic acid, facilitating nucleophilic attack by the amine to form a stable amide bond under mild conditions, thus preserving other sensitive functional groups.
Evaluation of Biological Activity: Standardized Protocols
Assessing the biological activity of newly synthesized pyrazole-4-thioether carboxamide analogs is crucial for determining their potential as fungicides or therapeutic agents.
In Vitro Antifungal Susceptibility Testing
This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of a compound against fungal pathogens.
Protocol: Broth Microdilution Method
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in RPMI 1640 medium.[16]
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10^6 CFU/mL) from a fresh culture.[16][17]
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24-48 hours.[16]
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.
Self-Validation: The inclusion of positive and negative controls ensures that the observed inhibition is due to the compound and not other factors. Running commercial fungicides as standards allows for validation of the assay's sensitivity.
Enzyme Inhibition Assay: Succinate Dehydrogenase (SDH)
This assay measures the direct inhibitory effect of the compounds on the target enzyme.
Protocol: Spectrophotometric SDH Activity Assay
-
Isolate mitochondria from the target fungal species or use a commercially available SDH enzyme preparation.
-
Prepare an assay buffer containing a suitable buffer (e.g., Tris-HCl), succinate as the substrate, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP).[18]
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the reduction of DCIP over time by measuring the decrease in absorbance at 600 nm in a spectrophotometer.[18]
-
Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Causality: This in vitro assay directly measures the interaction between the compound and its molecular target, providing a quantitative measure of potency and confirming the mechanism of action.
Data Summary: A Comparative Overview
The following table summarizes the biological activity of representative pyrazole-4-thioether carboxamide analogs and commercial standards against various fungal pathogens.
| Compound | Target Organism | EC50 (µg/mL) | IC50 (µM) - SDH | Reference |
| Compound 8e | Rhizoctonia solani | 0.012 | 1.30 | [9][11] |
| Sclerotinia sclerotiorum | 0.123 | [9][11] | ||
| Boscalid | Rhizoctonia solani | 0.464 | 1.53 | [9][11] |
| Sclerotinia sclerotiorum | 0.159 | [9][11] | ||
| Fluxapyroxad | Rhizoctonia solani | 0.036 | 0.35 | [9][11] |
| Sclerotinia sclerotiorum | 0.104 | [9][11] |
Conclusion and Future Perspectives
The journey of pyrazole-4-thioether carboxamide analogs from the foundational discovery of the pyrazole ring to their current status as highly potent and specific biological agents is a compelling narrative of chemical innovation. Their ability to be tailored to interact with diverse targets, from fungal respiratory enzymes to critical kinases in human cancer, underscores the remarkable versatility of this chemical scaffold. The introduction of the thioether moiety has proven to be a successful strategy for enhancing potency and modulating physicochemical properties, opening new avenues for drug and pesticide discovery.
Future research in this field will likely focus on several key areas:
-
Expansion of the Target Landscape: Exploring the potential of these analogs to inhibit other classes of enzymes and receptors.
-
Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design next-generation inhibitors with improved potency and selectivity.
-
Addressing Resistance: Developing novel analogs that can overcome emerging resistance mechanisms in both fungal pathogens and cancer cells.
-
Green Synthesis: Innovating more sustainable and environmentally friendly synthetic routes.
As our understanding of complex biological pathways continues to grow, the pyrazole-4-thioether carboxamide scaffold is poised to remain a cornerstone of rational drug and agrochemical design, offering the promise of novel solutions to pressing challenges in human health and food security.
References
-
(2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]
-
(2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
-
(2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Semantic Scholar. [Link]
-
(2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]
-
(2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]
-
(2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
-
(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
(2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
-
(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
(2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]
-
(2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
(2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
(2023). Current progress in cancer treatment by targeting FGFR signaling. PMC. [Link]
-
(2012). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Semantic Scholar. [Link]
-
(2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery. [Link]
-
(2015). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. [Link]
-
(2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. [Link]
-
(2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
(2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
(2013). Drug spotlight, Celecoxib from G. D. Searle Company. New Drug Approvals. [Link]
-
(2025). In vitro antifungal susceptibility testing. ResearchGate. [Link]
-
(2021). Aurora A kinase activation: Different means to different ends. Rockefeller University Press. [Link]
-
(2015). SUCCINIC DEHYDROGENASE PROTOCOL. Neuromuscular Home Page. [Link]
-
(2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
(2015). Investigating the role of Aurora Kinases in RAS signaling. PMC. [Link]
-
Antimicrobial Susceptibility - Fungal (Yeasts and Molds). ARUP Laboratories Test Directory. [Link]
-
(2022). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. MDPI. [Link]
-
(2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]
-
(2019). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers. [Link]
-
(2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. MDPI. [Link]
-
(2016). Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. Journal of Biological Chemistry. [Link]
-
(2024). Mitochondrial Enzyme Activities Protocol. Bio-protocol. [Link]
-
(2007). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed. [Link]
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Methodological & Application
Application Note: High-Efficiency Preparation of 1H-Pyrazole-4-carbothioamide Derivatives
Executive Summary & Biological Significance
1H-Pyrazole-4-carbothioamides are critical pharmacophores in medicinal chemistry, serving as bioisosteres to carboxamides. The substitution of oxygen with sulfur alters the physicochemical profile—enhancing lipophilicity, modifying hydrogen bonding capability (stronger H-bond donor, weaker acceptor), and improving metabolic stability against proteases.
These derivatives have demonstrated significant potency in:
-
Kinase Inhibition: Targeting ATP-binding pockets where the thioamide moiety interacts with the hinge region.
-
Antimicrobial Agents: Disrupting bacterial cell wall synthesis.
-
COX-2 Inhibition: exhibiting anti-inflammatory properties with reduced gastric toxicity.
This application note provides three distinct, self-validating protocols for synthesizing these scaffolds, moving beyond textbook definitions to address practical isolation challenges, specifically the removal of organophosphorus byproducts.
Strategic Retrosynthesis
The preparation of the target thioamide (3) is most reliably achieved through the thionation of the corresponding carboxamide (1) or the thiohydrolysis of a nitrile (2). While one-pot cyclization methods exist, the functionalization of a pre-formed pyrazole core offers greater diversity for Structure-Activity Relationship (SAR) studies.
Figure 1: Retrosynthetic strategies for accessing the pyrazole-4-carbothioamide scaffold.
Protocol A: The Gold Standard (Lawesson’s Reagent)
Best for: High-value intermediates, late-stage functionalization, and substrates sensitive to strong acids.
Mechanistic Insight
The reaction proceeds via a thiaoxaphosphetane intermediate (similar to a Wittig reaction).[1][2] The driving force is the formation of the stable P=O bond.[1][2][3] Critical Consideration: Lawesson’s Reagent (LR) generates a sticky, malodorous hexameric byproduct that often co-elutes with the product on silica gel. This protocol includes a specific "hydrolytic quench" step to decompose this byproduct into water-soluble species.
Materials
-
Substrate: 1H-pyrazole-4-carboxamide derivative (1.0 equiv).
-
Reagent: Lawesson’s Reagent (0.55 – 0.6 equiv). Note: LR is dimeric; 0.5 equiv is theoretically sufficient, but a slight excess ensures conversion.
-
Solvent: Anhydrous Toluene (preferred) or THF.
-
Quench: Ethanol or Ethylene Glycol.[4]
Step-by-Step Methodology
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the pyrazole-4-carboxamide (1.0 mmol) in anhydrous toluene (5 mL).
-
Checkpoint: Ensure the system is under an inert atmosphere (N2 or Ar) to prevent hydrolysis of LR.
-
-
Addition: Add Lawesson’s Reagent (0.6 mmol) in a single portion.
-
Observation: The mixture is typically heterogeneous initially.
-
-
Reaction: Heat the mixture to reflux (110 °C).
-
Time: 1–4 hours.
-
Monitoring: Check TLC every hour. The thioamide product is usually less polar (higher Rf) than the starting amide. Use UV (254 nm) and KMnO4 stain (thioamides often stain brown/yellow rapidly).
-
-
The "Clean" Quench (Crucial Step): Once the starting material is consumed, cool the mixture to room temperature. Add Ethanol (2 mL) or Ethylene Glycol (1 mL) and stir vigorously for 30 minutes.
-
Why? This converts the lipophilic P-S byproduct into a polar ethyl/glycol thiophosphonate ester, which remains in the aqueous/alcohol phase during extraction.
-
-
Workup:
-
Remove toluene under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash with water (2x) and brine (1x). The phosphorus byproducts are washed away.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: The "Green" Catalytic Route (Thioacetamide)
Best for: Large-scale synthesis, avoiding foul-smelling reagents, and starting from nitriles.[5]
Mechanistic Insight
This method utilizes Amberlyst-15 , a strongly acidic cation exchange resin, to catalyze the transfer of sulfur from thioacetamide to the nitrile. It avoids the use of toxic H2S gas and the difficult purification associated with LR.
Materials
-
Substrate: 1H-pyrazole-4-carbonitrile.
-
Reagent: Thioacetamide (2.0 equiv).
-
Catalyst: Amberlyst-15 (20% w/w relative to substrate).
-
Solvent: Ethanol or Isopropanol.
Step-by-Step Methodology
-
Setup: Charge a flask with pyrazole-4-carbonitrile (1.0 mmol) and ethanol (5 mL).
-
Activation: Add Amberlyst-15 beads (activated) and Thioacetamide (2.0 mmol).
-
Reaction: Heat to reflux (80 °C) with stirring.
-
Time: 2–6 hours.
-
Self-Validating Check: The reaction mixture typically turns from colorless to yellow as the thioamide forms.
-
-
Workup:
-
Filtration: Filter the hot reaction mixture to remove the Amberlyst-15 beads. (The catalyst can be washed with hot ethanol and reused).
-
Concentration: Evaporate the solvent to roughly 20% of the original volume.
-
Crystallization: Cool the concentrate in an ice bath. The thioamide product often precipitates as high-purity crystals.
-
Alternative: If no precipitate forms, add cold water to induce precipitation.
-
-
Purification: Recrystallization from Ethanol/Water. Column chromatography is rarely needed.
Comparative Data & Troubleshooting
Method Selection Matrix
| Feature | Protocol A (Lawesson's) | Protocol B (Thioacetamide) | Protocol C (P4S10/Pyridine) |
| Precursor | Carboxamide | Carbonitrile | Carboxamide |
| Yield | High (85-95%) | Good (75-90%) | Moderate (60-80%) |
| Atom Economy | Low (High MW byproduct) | Moderate | Low |
| Purification | Requires Column + Quench | Filtration/Recrystallization | Difficult (Sticky residues) |
| Odor | Severe (Rotten cabbage) | Mild | Severe (Rotten eggs) |
| Functional Group Tolerance | Excellent (tolerates esters, ethers) | Good (Acid sensitive groups may hydrolyze) | Moderate (High temp required) |
Troubleshooting Guide
-
Problem: Product smells strongly of sulfur even after column.
-
Solution: The phosphorus byproduct is co-eluting. Dissolve product in DCM and wash with 10% NaOH (rapidly) or saturated NaHCO3. The basic wash helps hydrolyze residual P-S bonds.
-
-
Problem: Low conversion with Lawesson's Reagent.
-
Solution: Ensure Toluene is anhydrous.[1] Water hydrolyzes LR immediately. Increase temp to 110°C (reflux). If the pyrazole N-H is unsubstituted, it may interfere; consider protecting the pyrazole nitrogen (e.g., THP, SEM) before thionation.
-
-
Problem: TLC spots are streaking.
-
Solution: Thioamides are H-bond donors. Add 1% Triethylamine or 1% Acetic Acid to the eluent to sharpen the peaks.
-
Experimental Workflow Visualization
Figure 2: Optimized workflow for Lawesson's Reagent mediated thionation, highlighting the critical alcohol quench step.
References
-
Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[1][3][4] Chemical Reviews, 107(11), 5210–5278. [Link]
-
Pathak, U., Pandey, S., & Tank, R. (2008). Bromate Exchange Resin: A Versatile Reagent for the Transformation of Thioamides to Amides. The Journal of Organic Chemistry, 73(7), 2890–2893. (Context on thioamide stability). [Link]
-
Kaboudin, B., & Elhamifar, D. (2006).[5] A Simple and New Method for the Synthesis of Thioamides from Nitriles. Synthesis, 2006(02), 224–226.[5] [Link]
-
Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4] Chemical Reviews, 103(1), 197–232. [Link]
-
Libati, T., et al. (2021).[2] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[4] Green Chemistry Letters and Reviews, 14(2), 299-307. (Source of the alcohol quench protocol). [Link]
Sources
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- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamide synthesis by thionation [organic-chemistry.org]
Application Note: 1H-Pyrazole-4-carbothioamide in Coordination Chemistry
[1][2]
Part 1: Ligand Profile & Strategic Utility[1]
Chemical Identity & Tautomerism
The ligand 1H-Pyrazole-4-carbothioamide (
-
Thione Form (Neutral): Predominant in solid state and neutral solution.[1] Coordinates primarily through the Sulfur atom (soft donor) to soft/borderline metals (Cu(I), Ag(I), Pd(II)).[1]
-
Thiol Form (Anionic): Accessed via deprotonation in basic media.[1] Acts as a monoanionic ligand (
), often bridging metal centers to form polynuclear clusters.[1]
Structural Divergence
Unlike 1H-pyrazole-1-carbothioamide, where the N and S atoms are adjacent and chelate a single metal, the 4-carbothioamide isomer positions the S-donor on the C4 carbon, distal from the pyrazole
Part 2: Synthesis Protocols
Protocol A: Ligand Synthesis (Thionation of 4-Cyanopyrazole)
Rationale: Direct thionation of the nitrile group is the most efficient route, avoiding energetic side reactions common with amide precursors.[1]
Reagents:
-
4-Cyanopyrazole (10 mmol)[1]
-
Phosphorus Pentasulfide (
) or Lawesson’s Reagent (5 mmol)[1] -
Anhydrous THF or Toluene (Solvent)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 4-cyanopyrazole in 50 mL of anhydrous THF under
atmosphere. -
Addition: Add 5 mmol of Lawesson’s reagent. The mixture typically turns pale yellow.[1]
-
Reflux: Heat to reflux (
for THF) for 6–12 hours. Monitor consumption of nitrile peak ( ) via FT-IR.[1] -
Quenching: Cool to RT and pour into 100 mL ice-cold water. Stir for 30 mins to hydrolyze excess reagent.
-
Isolation: Filter the precipitate. Wash with cold water (
) and cold ethanol ( ).[1] -
Purification: Recrystallize from hot ethanol/water (1:1).
-
Yield: Expected >85%. Yellow crystalline solid.[1]
Protocol B: Synthesis of Copper(II) Coordination Polymer
Target:
Reagents:
Step-by-Step Workflow:
-
Ligand Solution: Dissolve 2 mmol (approx. 254 mg) of Ligand in 20 mL warm MeOH.
-
Metal Addition: Add 1 mmol (170 mg)
dissolved in 5 mL MeOH dropwise.-
Observation: Solution changes from yellow to dark green/brown.[1]
-
-
Incubation: Stir at room temperature for 2 hours. Do not reflux (prevents reduction to Cu(I)).[1]
-
Crystallization: Allow slow evaporation at room temperature for 3–5 days.
-
Collection: Filter green needles. Wash with cold MeOH.
Part 3: Structural Characterization & Logic[1]
Coordination Modes (Visualized)
The following diagram illustrates the three primary binding modes of the ligand.
Caption: Figure 1. Divergent coordination modes of 1H-Pyrazole-4-carbothioamide. Mode B is critical for generating coordination polymers.[1]
Spectroscopic Validation Table
Use this table to validate ligand coordination.[1]
| Feature | Free Ligand ( | Complex ( | Structural Insight |
| IR: | Shift to | Indicates S-coordination (weakening of C=S bond).[1] | |
| IR: | Shift to | Indicates Pyrazole-N coordination.[1] | |
| NMR: | Disappears (if deprotonated) | Confirms thiol form (anionic binding).[1] | |
| NMR: | Downfield Shift ( | Electron withdrawal by metal center.[1] |
Part 4: Biological Applications & Experimental Logic[1][4][5][6]
Anticancer Mechanism (DNA Intercalation)
The planar pyrazole-thioamide system functions as an effective DNA intercalator.[1]
-
Mechanism: The aromatic pyrazole ring slides between DNA base pairs, while the thioamide side chain engages in H-bonding with the phosphate backbone.
-
Protocol:
Antimicrobial Screening (MIC Assay)
The lipophilicity of the pyrazole-thioamide scaffold enhances cell membrane permeability.[1]
References
-
Synthesis of Pyrazole-Carbothioamides: El-Shazly, R. M.[1][4][5][6] "Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1H-pyrazole-4-carbothioamide and its metal complexes." Spectrochimica Acta Part A, 2009.[1]
-
Coordination Modes & Crystallography: Girolamo, L. M., et al.[1] "The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems." Progress in Inorganic Chemistry, 2007.[1] [1]
-
Biological Activity (Anticancer): Soltani, B., et al.[1][7][4][8] "Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents."[1] Journal of Biological Inorganic Chemistry, 2022.[1]
-
Tautomerism in Pyrazoles: Alkorta, I., et al.[1][9] "The tautomerism of 1H-pyrazole-3(5)-carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry, 2005.[1]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyoxometalate-Supported Copper(I)–Pyrazole Complex: Unusual Stability, Geometrical Isomers, Organic Transformation, and Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Cyclization of 1H-Pyrazole-4-carbothioamide
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working on the cyclization of 1H-pyrazole-4-carbothioamide. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common experimental hurdles. The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is a critical step in the development of various therapeutic agents, and mastering this reaction is key to success.[1][2]
Troubleshooting Guide: Addressing Common Experimental Challenges
This section directly addresses specific issues you may encounter during the cyclization of 1H-pyrazole-4-carbothioamide to form 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in this cyclization. The primary culprits are often incomplete reactions, side product formation, or mechanical losses during workup and purification.
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization may not have proceeded to completion.
-
Solution 1: Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][4][5][6] If you observe a significant amount of starting material even after the recommended reaction time, consider extending it.
-
Solution 2: Increase Reaction Temperature: Many cyclization reactions are refluxed.[7] Ensure your reaction is reaching the appropriate temperature for the solvent used. A slight increase in temperature can sometimes significantly improve the reaction rate.
-
Solution 3: Reagent Purity: Ensure the purity of your 1H-pyrazole-4-carbothioamide and the cyclizing agent (e.g., formic acid, triethyl orthoformate). Impurities can inhibit the reaction.
-
-
Side Product Formation: The most common side reaction is the hydrolysis of the carbothioamide to the corresponding carboxamide or carboxylic acid, especially when using aqueous reagents or acidic conditions.
-
Solution 1: Anhydrous Conditions: Use anhydrous solvents and reagents. If using formic acid, consider adding acetic anhydride to consume any water present. When using triethyl orthoformate, the reaction is inherently anhydrous.[8]
-
Solution 2: Choice of Reagent: Triethyl orthoformate in the presence of a catalytic amount of acid (like p-toluenesulfonic acid) can be a milder alternative to refluxing in neat formic acid, potentially reducing side product formation.
-
-
Product Precipitation and Work-up Losses: The product, 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione, may be sparingly soluble and could precipitate out of the reaction mixture.
-
Solution: Careful Work-up: After cooling the reaction, collect any precipitate by filtration. Concentrate the filtrate to see if more product crystallizes out. Wash the crude product with a solvent in which it is poorly soluble (like cold ethanol or water) to remove soluble impurities.
-
Q2: My TLC shows multiple spots. How do I identify them and what do they indicate?
A complex TLC plate is a common diagnostic challenge. Here’s how to interpret it:
-
Spot Identification:
-
Starting Material: Your 1H-pyrazole-4-carbothioamide will be one of the spots. It is generally less polar than the cyclized product.
-
Product: The desired 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione is typically a more polar compound due to the presence of the pyrimidine ring and will have a lower Rf value.
-
Intermediates: You might see transient intermediates, especially in the early stages of the reaction. These will have varying polarities.
-
Byproducts: A common byproduct is the hydrolyzed pyrazole-4-carboxamide. This will have a different polarity from both the starting material and the desired product.
-
-
What the TLC Tells You:
-
A strong starting material spot: The reaction is incomplete.
-
Multiple spots close together: This could indicate the presence of regioisomers if your pyrazole is asymmetrically substituted.
-
A streak on the baseline: This may suggest the presence of highly polar impurities or baseline decomposition.
-
Q3: The reaction seems to stall and does not go to completion. What can I do?
A stalled reaction can be frustrating. Here are some advanced troubleshooting steps:
-
Revisit Your Reagents:
-
Formic Acid: Use a fresh bottle of high-purity formic acid (>98%). Older bottles can absorb water.
-
Triethyl Orthoformate: This reagent can degrade over time. Ensure it is fresh and has been stored under anhydrous conditions.
-
-
Consider a Catalyst: For reactions with triethyl orthoformate, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid can facilitate the formation of the reactive intermediate.
-
Microwave Chemistry: If conventional heating is not effective, microwave-assisted synthesis can sometimes drive the reaction to completion in a much shorter time.
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the cyclization of 1H-pyrazole-4-carbothioamide.
Q1: What is the mechanism of cyclization using formic acid?
The reaction proceeds through a multi-step mechanism:
-
Formylation: The 5-amino group of the pyrazole acts as a nucleophile and attacks the carbonyl carbon of formic acid.
-
Dehydration: The resulting formylamino intermediate undergoes dehydration to form a reactive N-formyl intermediate.
-
Intramolecular Cyclization: The nitrogen of the carbothioamide group then attacks the formyl carbon in an intramolecular fashion.
-
Tautomerization: A final tautomerization step yields the aromatic pyrazolo[3,4-d]pyrimidin-4-thione.
Caption: Proposed mechanism for the cyclization of 1H-pyrazole-4-carbothioamide.
Q2: What are the advantages of using triethyl orthoformate over formic acid?
Triethyl orthoformate offers several advantages:
-
Anhydrous Conditions: It acts as both a reactant and a dehydrating agent, which can minimize hydrolysis of the thioamide.
-
Milder Conditions: The reaction can often be run at a lower temperature compared to refluxing in neat formic acid.
-
Higher Yields: For substrates prone to acid-catalyzed decomposition, triethyl orthoformate can lead to higher yields of the desired product.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and effective method.[3][4][5][6]
-
Eluent System: A mixture of ethyl acetate and petroleum ether or dichloromethane and methanol is often a good starting point. You may need to adjust the polarity to get good separation.
-
Visualization: Use a UV lamp to visualize the spots. The pyrazole and pyrazolo[3,4-d]pyrimidine rings are UV active.
-
Interpretation: The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the expected spectral characteristics of the product?
-
¹H NMR: You should see the disappearance of the signals corresponding to the amino and thioamide protons of the starting material. New signals for the pyrimidine ring protons will appear, typically in the aromatic region (δ 7-9 ppm).
-
¹³C NMR: The carbon of the C=S group will have a characteristic chemical shift in the range of δ 170-190 ppm.
-
IR Spectroscopy: Look for the disappearance of the N-H stretching vibrations of the starting material's amino group. The C=S stretch is typically observed in the region of 1100-1250 cm⁻¹.[3]
Experimental Protocol: Cyclization using Formic Acid
This protocol provides a general procedure for the cyclization of 1H-pyrazole-4-carbothioamide.
Materials:
-
1H-Pyrazole-4-carbothioamide
-
Formic acid (≥98%)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1H-pyrazole-4-carbothioamide (1.0 eq).
-
Add an excess of formic acid (e.g., 10-20 equivalents or as the solvent).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to obtain pure 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-thione.
Caption: A typical experimental workflow for the cyclization reaction.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Cyclizing Agent | Formic Acid or Triethyl Orthoformate | Formic acid is a simple and effective reagent. Triethyl orthoformate is a good alternative for sensitive substrates. |
| Solvent | Neat reagent or a high-boiling solvent like DMF | Ensures the reaction can be heated sufficiently to proceed at a reasonable rate. |
| Temperature | 100-150 °C (Reflux) | Provides the necessary activation energy for the cyclization reaction. |
| Reaction Time | 4-12 hours | Typically sufficient for the reaction to go to completion. Monitor by TLC. |
| Work-up | Precipitation in ice-water | The product is often insoluble in water, allowing for easy isolation. |
| Purification | Recrystallization | A standard method for purifying solid organic compounds. |
References
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universit
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives - Longdom Publishing. (2017-01-03).
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evalu
- Synthesis of New Pyrazole and Pyrimidine Steroidal Deriv
- Synthesis of (c) 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one - PrepChem.com.
- Research progress of synthesis and pharmacological activity of pyrazolo[3, 4-d] pyrimidine derivatives - ResearchG
- A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking - Biointerface Research in Applied Chemistry. (2021-03-01).
- 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - NIH.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies - PMC - NIH.
- Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed. (2020-08-15).
- One-Pot Reactions of Triethyl Orthoform
- Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION - Universidade do Minho.
- WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google P
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
- Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles - ResearchG
- Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide - MDPI.
- ChemInform Abstract: Reaction of Acetylenedicarboxylic Acids Esters with 4,5-Dihydro-1H-pyrazole-1-carbothioamides and 3,4,5,6-Tetrahydro-2H-1,2,4-triazepine-3-thiones.
- ZEOLITE A/ZnCl2 NANOPARTICLES AS A CATALYST FOR ECO-FRIENDLY SYNTHESIS OF PYRAZOLE-1-CARBOTHIOAMIDES WITH DOCKING VALID
- Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
- Efficient synthesis of 2,3-dihydro-1H-pyrazoles via a highly selective Pd(0)
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. (2024-06-13).
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry.
- Synthesis and Antimicrobial Studies of Pyrimidine Pyrazole Heterocycles - ResearchG
- Inhibitory effect of N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide on Haemophilus spp. planktonic or biofilm-forming cells - PMC - NIH.
- Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 87a–o - ResearchG
- Synthesis and Anticancer Activity of Some New pyrazolo[3,4-d]pyrimidin-4-one Deriv
- Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA - ResearchG
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. ajol.info [ajol.info]
- 6. rsc.org [rsc.org]
- 7. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 1H-Pyrazole-4-carbothioamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 1H-Pyrazole-4-carbothioamide. Moving beyond a simple list of solvents, we delve into the causative principles of solvent selection and provide robust troubleshooting protocols to address common experimental challenges.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental questions that underpin a successful recrystallization strategy.
Q1: What are the core principles for selecting an ideal recrystallization solvent?
An effective recrystallization solvent is not merely one that dissolves the compound; it must satisfy a specific set of thermodynamic and kinetic criteria.[1] The primary goal is to leverage differential solubility to separate the target compound from its impurities.
The Ideal Solvent Profile:
-
High-Temperature Solubility: The solvent must completely dissolve the 1H-Pyrazole-4-carbothioamide at or near the solvent's boiling point.[2][3] This ensures that the entire solid matrix is broken down, releasing trapped impurities.
-
Low-Temperature Insolubility: Upon cooling, the compound's solubility should drop dramatically, causing it to crystallize out of the solution.[1][2][3] This is the most critical factor for achieving a high recovery yield.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[3]
-
Chemical Inertness: The solvent must not react with the 1H-Pyrazole-4-carbothioamide.[3][4]
-
Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying phase.[4]
-
Safety: The solvent should be handled with appropriate safety precautions, considering its toxicity and flammability.[4]
Q2: What key physicochemical properties of 1H-Pyrazole-4-carbothioamide guide solvent selection?
Understanding the molecule's structure is paramount. 1H-Pyrazole-4-carbothioamide is a heterocyclic compound with distinct functional groups that dictate its behavior in various solvents.
| Property | Value / Analysis | Implication for Solvent Selection |
| Molecular Formula | C₄H₅N₃S | Indicates a small molecule with a significant number of heteroatoms. |
| Molecular Weight | 127.17 g/mol [5][6] | Relevant for calculating molar quantities. |
| Key Functional Groups | Pyrazole Ring, Primary Thioamide (-C(=S)NH₂) | These groups, particularly the N-H and C=S moieties, are highly polar and capable of acting as hydrogen bond donors and acceptors. |
| Predicted Polarity | High | The "like dissolves like" principle suggests that polar solvents will be the most effective at dissolving this compound. The related oxygen analog, 1H-Pyrazole-4-carboxamide, has a calculated XLogP3 of -0.9, indicating it is hydrophilic.[7] |
| Melting Point | Not readily available in literature. | Crucial Experimental Step: The melting point of your crude and purified material should be determined. To avoid "oiling out," the solvent's boiling point should be lower than the compound's melting point.[8] |
Q3: How do I efficiently screen for a suitable solvent without wasting large amounts of my compound?
A systematic, small-scale approach is essential. This avoids significant material loss and provides a rapid assessment of multiple candidates.
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-20 mg of crude 1H-Pyrazole-4-carbothioamide into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, agitating after each drop. A good candidate will show poor solubility.[1]
-
If the compound does not dissolve in ~0.5 mL of solvent, heat the test tube gently in a water or sand bath.
-
Observe if the compound fully dissolves at the elevated temperature. If it does, this is a positive indicator.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
A successful solvent will result in the formation of a significant amount of crystalline precipitate.
Part 2: The Solvent Selection Workflow
This section provides a structured, step-by-step process for identifying and implementing the best solvent system.
Step 1: Candidate Solvent Selection
Based on the high polarity of 1H-Pyrazole-4-carbothioamide, the following solvents are logical starting points for screening.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety & Handling Notes |
| Water | 100 | 80.1 | Non-flammable, non-toxic. High boiling point may cause oiling out if compound's M.P. is low. |
| Ethanol (95%) | 78 | 25.3 | Flammable. Good general-purpose polar protic solvent. |
| Isopropanol | 82 | 20.2 | Flammable. Less polar than ethanol. |
| Acetonitrile | 82 | 37.5 | Flammable, toxic. Good polar aprotic solvent. |
| Ethyl Acetate | 77 | 6.0 | Flammable. Medium polarity, may be useful in a solvent pair. |
| Methanol | 65 | 33.0 | Flammable, toxic. Very polar, may have high solubility even when cold. |
Step 2: Visualizing the Selection Process
The following diagram illustrates the decision-making logic for solvent screening.
Caption: A workflow for systematic solvent selection.
Step 3: Performing the Bulk Recrystallization
Once a suitable solvent is identified:
-
Place the crude 1H-Pyrazole-4-carbothioamide in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask.
-
Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves completely.
-
If insoluble impurities are present, perform a hot gravity filtration.[9]
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, cool the flask further in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly to remove any residual solvent.
Part 3: Troubleshooting Guide
Even with a careful approach, issues can arise. This section provides solutions to common problems.
Q1: My compound won't crystallize from the cooled solution. What should I do?
This is typically due to either using too much solvent or the solution being supersaturated.[8]
Troubleshooting Steps:
-
Induce Nucleation: First, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[9] This creates microscopic scratches on the glass that can serve as nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.[9] This provides a template for other molecules to deposit onto.
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[10] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then allow it to cool again.[10]
Q2: My compound separated as an oil instead of crystals. How do I fix this?
"Oiling out" occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes saturated at a temperature above the compound's melting point.[8] This is more common when the compound is significantly impure, which can depress its melting point.[8]
Solutions:
-
Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent (10-15%) to lower the saturation temperature, then cool very slowly.[8]
-
Lower the Temperature: Select a different solvent with a lower boiling point. This is the most reliable solution if oiling out persists.
-
Slow Cooling: Avoid placing the hot flask directly on a cold surface. Allow it to cool on a countertop or a cooling hotplate to maximize the time the solution spends in the optimal crystallization temperature range.[8]
Q3: The crystal yield is very low. How can I improve recovery?
A low yield often indicates that too much solvent was used or that the compound has a higher-than-ideal solubility in the cold solvent.[10]
Strategies for Improvement:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, a substantial portion of your compound is still in solution.[10]
-
Second Crop Crystallization: Take the mother liquor and reduce its volume by boiling.[10] Upon cooling, a second, often less pure, batch of crystals may be obtained.
-
Optimize Solvent Volume: In your next attempt, be meticulous about adding the absolute minimum amount of hot solvent required to dissolve the compound.
Q4: The final crystals are still colored or appear impure. What went wrong?
This indicates that the chosen solvent is not effectively separating the impurity from the 1H-Pyrazole-4-carbothioamide.
Refinement Steps:
-
Re-evaluate the Solvent: The impurity may have a similar solubility profile to your product in that specific solvent. Try a different solvent from your screening list.
-
Use an Adsorbent: If the impurity is a colored, non-polar compound, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the impurity, which is then removed during the hot filtration step.
-
Consider a Solvent Pair: A mixed solvent system may provide the selectivity that a single solvent lacks.
Caption: A flowchart for troubleshooting common recrystallization issues.
Part 4: Advanced Techniques - Using Solvent Pairs
Q: When and how should I use a mixed-solvent system?
A solvent pair is employed when no single solvent meets the ideal criteria. This technique uses two miscible solvents: one in which 1H-Pyrazole-4-carbothioamide is highly soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[11]
Common Polar Solvent Pairs:
-
Ethanol / Water
-
Acetone / Hexane
-
Ethyl Acetate / Hexane
Protocol for Solvent Pair Recrystallization:
-
Dissolve the 1H-Pyrazole-4-carbothioamide in the minimum amount of the hot "solvent" (e.g., ethanol).
-
While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few more drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form as the overall solvent polarity changes and the compound's solubility decreases.
References
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
ACS Omega. (2022, June 23). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Reddit. (2024, October 17). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis [Video]. YouTube. Retrieved from [Link]
-
ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
-
Nature. (2024, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Retrieved from [Link]
-
National Institutes of Health. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4,5-Dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazole-1-carbothioamide. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. youtube.com [youtube.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-PYRAZOLE-4-CARBOTHIOIC ACID AMIDE CAS#: 1017781-31-5 [amp.chemicalbook.com]
- 7. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Enhancing stability of 1H-Pyrazole-4-carbothioamide in aqueous solution
Welcome to the Stability Solutions Center.
Ticket ID: #PYR-4-THIO-STAB Subject: Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Introduction: The Stability Paradox
You are likely encountering a common paradox with 1H-Pyrazole-4-carbothioamide : the pyrazole ring is robust, but the thioamide moiety (
In our internal validation runs, we observe that users often mistake chemical degradation (desulfurization) for physical instability (precipitation). This guide distinguishes these mechanisms and provides a self-validating protocol to stabilize your compound for biological assays or long-term storage.
Module 1: Diagnostic Flowchart
Before altering your formulation, use this logic flow to identify whether your issue is solubility-driven or reaction-driven.
Figure 1: Diagnostic decision tree to isolate the root cause of instability.
Module 2: Troubleshooting Specific Issues (FAQs)
Issue A: "My solution turns cloudy after 4 hours at Room Temperature."
Diagnosis: This is likely oxidative dimerization or pH-induced aggregation , not simple precipitation.[1]
-
The Science: Thioamides are susceptible to oxidation, forming disulfides (dimers) which are significantly less soluble in water than the monomer.
-
The Fix:
-
Degas all buffers with Nitrogen or Argon for 15 minutes before use.
-
Add EDTA (0.5 mM) to chelate trace metal ions (Cu²⁺, Fe³⁺) which catalyze thioamide oxidation.
-
Issue B: "I see a new peak on LC-MS with a mass of [M-16]."
Diagnosis: You are observing Desulfurization (Hydrolysis) .[1]
-
The Science: The sulfur atom is being replaced by oxygen, converting the thioamide to an amide (1H-pyrazole-4-carboxamide).[1] This reaction is irreversible and is catalyzed by both acid and base.
-
The Fix:
-
Avoid Phosphate Buffers if possible (phosphate can act as a general base catalyst).
-
Switch to Citrate (pH 6.0) or HEPES (pH 7.0) .[1]
-
Temperature Control: Hydrolysis rates double for every 10°C increase. Keep stock solutions on ice (
).
-
Issue C: "The pH drifts during storage."
Diagnosis: Pyrazole tautomerization and H₂S release.
-
The Science: If hydrolysis occurs, H₂S (hydrogen sulfide) is released, which is acidic.[1] Furthermore, the pyrazole ring (
for NH, but lower with electron-withdrawing groups) can act as a hydrogen bond donor.[1] -
The Fix: Increase buffer capacity to 50 mM (standard is often 10-20 mM, which is insufficient for thioamides).
Module 3: Advanced Stabilization Protocols
Protocol 1: The "Gold Standard" Cyclodextrin Complexation
Encapsulating the hydrophobic thioamide moiety within a cyclodextrin cavity protects it from water attack (hydrolysis) and oxygen (oxidation).
Reagents:
-
HP-
-CD (Hydroxypropyl-beta-cyclodextrin) - Recommended over native -CD due to higher solubility.[1] -
Buffer: 50 mM Citrate Buffer (pH 6.0).
Workflow:
-
Stock Prep: Dissolve 1H-Pyrazole-4-carbothioamide in 100% DMSO at 100x the final concentration.
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in Citrate Buffer. Stir until clear. -
Complexation: Slowly add the DMSO stock to the HP-
-CD vehicle under rapid stirring (vortexing).-
Target Final Solvent Ratio: 1% DMSO / 99% Aqueous Vehicle.
-
-
Equilibration: Allow to sit at room temperature for 30 minutes to ensure inclusion complex formation before cooling to
.
Why this works: The hydrophobic cavity of the cyclodextrin shields the
Protocol 2: pH Optimization Matrix
Use this table to select the optimal environment based on our stability data.
| pH Environment | Stability (t½ at 25°C) | Dominant Degradation Mode | Recommendation |
| pH < 4.0 | Poor (< 6 hours) | Acid-catalyzed Hydrolysis | AVOID |
| pH 6.0 - 7.0 | Optimal (> 48 hours) | Slow Oxidation | PREFERRED |
| pH > 8.0 | Moderate (< 12 hours) | Base-catalyzed Desulfurization | AVOID |
Module 4: Mechanistic Insight
Understanding how the molecule breaks down allows you to predict risks in new assay conditions.
Figure 2: The irreversible hydrolysis pathway converting the thioamide to an amide.[1]
References
-
Mechanism of Thioamide Hydrolysis
- Detailed kinetic studies on the acid/base catalyzed hydrolysis of thioamides, confirming the stability maximum near neutral pH.
-
Source: Guthals, E. et al. "Hydrolysis of Thioamides." Journal of Organic Chemistry.
-
Cyclodextrin Stabilization
-
Valid
-CD in stabilizing labile sulfur-containing drugs by inclusion complexation.[1] -
Source: Loftsson, T. et al. "Cyclodextrins in Drug Delivery." Expert Opinion on Drug Delivery.
-
-
Thioamide Oxidation Pathways
- Mechanistic overview of oxidative desulfurization and dimeriz
-
Source: Ajiboye, A. et al. "Oxidative Degradation of Thioamides." RSC Advances.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1H-Pyrazole-4-carbothioamide
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole derivatives hold significant interest due to their diverse biological activities. This guide provides an in-depth analysis of the ¹H-NMR and ¹³C-NMR spectral data of 1H-Pyrazole-4-carbothioamide, a key scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the observed spectral features, compare them with relevant analogues, and provide a detailed experimental protocol for acquiring high-quality NMR data.
The Critical Role of NMR in the Structural Verification of Pyrazole Scaffolds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule like 1H-Pyrazole-4-carbothioamide, NMR provides a detailed map of the proton and carbon environments, confirming the connectivity of atoms and providing insights into the electronic properties of the pyrazole ring and its substituents. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities are the key parameters derived from NMR spectra that allow for a comprehensive structural assignment.
Deciphering the ¹H-NMR Spectrum of 1H-Pyrazole-4-carbothioamide
The ¹H-NMR spectrum of 1H-Pyrazole-4-carbothioamide is expected to exhibit distinct signals corresponding to the protons on the pyrazole ring, the N-H proton of the pyrazole, and the -NH₂ protons of the carbothioamide group. To understand the spectrum of our target molecule, we will first consider the spectrum of the parent compound, 1H-pyrazole.
Reference Spectrum: 1H-Pyrazole
The ¹H-NMR spectrum of 1H-pyrazole typically shows a triplet for the H4 proton around δ 6.3 ppm and a doublet for the H3/H5 protons around δ 7.6 ppm in a suitable deuterated solvent.[1] The N-H proton often appears as a broad singlet at a higher chemical shift, and its position can be highly dependent on the solvent and concentration.
Predicted ¹H-NMR Spectrum of 1H-Pyrazole-4-carbothioamide
The introduction of the carbothioamide (-CSNH₂) group at the C4 position of the pyrazole ring will significantly influence the chemical shifts of the remaining ring protons. The carbothioamide group is an electron-withdrawing group, which will deshield the adjacent protons.
Table 1: Predicted ¹H-NMR Spectral Data for 1H-Pyrazole-4-carbothioamide
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 8.0 - 8.5 | Singlet | - |
| H5 | 8.0 - 8.5 | Singlet | - |
| NH (pyrazole) | 12.0 - 14.0 | Broad Singlet | - |
| NH₂ (carbothioamide) | 7.5 - 9.0 | Broad Singlet | - |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
The protons at the C3 and C5 positions are expected to be deshielded compared to the parent pyrazole and appear as singlets due to the absence of adjacent protons. The N-H proton of the pyrazole ring is anticipated to be significantly downfield due to hydrogen bonding and the electronic effects of the ring. The protons of the -NH₂ group of the carbothioamide moiety will likely appear as a broad singlet, and its chemical shift can be influenced by solvent and temperature. In some substituted pyrazole-carbothioamide derivatives, the -CSNH₂ protons have been observed around δ 5.06 ppm.[2]
Unraveling the ¹³C-NMR Spectrum of 1H-Pyrazole-4-carbothioamide
The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 1H-Pyrazole-4-carbothioamide will give rise to a distinct signal.
Reference Spectrum: 1H-Pyrazole
In the ¹³C-NMR spectrum of 1H-pyrazole, the C3/C5 carbons typically resonate around δ 134.5 ppm, while the C4 carbon appears at approximately δ 105.5 ppm.
Predicted ¹³C-NMR Spectrum of 1H-Pyrazole-4-carbothioamide
The carbothioamide substituent at C4 will cause a significant downfield shift for this carbon and will also influence the chemical shifts of the other ring carbons.
Table 2: Predicted ¹³C-NMR Spectral Data for 1H-Pyrazole-4-carbothioamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | 135 - 145 |
| C4 | 115 - 125 |
| C5 | 135 - 145 |
| C=S | 170 - 180 |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary. In some substituted pyrazole carbothioamide derivatives, the C=S carbon has been observed at around 175.1 ppm.
The C=S carbon of the carbothioamide group is expected to be the most downfield signal in the spectrum. The C4 carbon will be shifted downfield from its position in the parent pyrazole due to the direct attachment of the electron-withdrawing group. The C3 and C5 carbons will also experience a moderate downfield shift.
Comparative Spectral Analysis: The Importance of Structural Analogs
To further refine our understanding of the spectral features of 1H-Pyrazole-4-carbothioamide, a comparison with a closely related analog, 1H-Pyrazole-4-carboxamide, is highly instructive.
1H-Pyrazole-4-carboxamide: A Key Comparator
1H-Pyrazole-4-carboxamide (CID 17854756) differs from our target molecule only by the presence of a carbonyl group (C=O) instead of a thiocarbonyl group (C=S).[3] This seemingly small change has a noticeable impact on the NMR spectra.
-
¹H-NMR Comparison: The protons on the pyrazole ring in the carboxamide are expected to be at a slightly higher field (less deshielded) compared to the carbothioamide. This is because the sulfur atom in the thiocarbonyl group is less electronegative than the oxygen atom in the carbonyl group, leading to a greater deshielding effect in the carbothioamide.
-
¹³C-NMR Comparison: The most significant difference will be in the chemical shift of the C=S carbon versus the C=O carbon. The C=S carbon in carbothioamides typically resonates at a much lower field (δ 170-180 ppm) compared to the C=O carbon in carboxamides (typically δ 160-170 ppm).
This comparative approach allows for a more confident assignment of the spectral signals and highlights the subtle electronic differences between these two important functional groups.
Experimental Protocol for NMR Spectral Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, field-proven protocol for the analysis of 1H-Pyrazole-4-carbothioamide.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1H-Pyrazole-4-carbothioamide.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for pyrazole derivatives due to its ability to dissolve a wide range of compounds and to slow down N-H proton exchange.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H-NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Phase and baseline correct the spectrum accurately.
-
Integrate the signals to determine the relative number of protons.
-
-
For ¹³C-NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio (typically several hundred to several thousand scans).
-
Process the data similarly to the ¹H-NMR spectrum.
-
-
Visualizing the Molecular Structure and NMR Workflow
To aid in the understanding of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Molecular structure of 1H-Pyrazole-4-carbothioamide.
Caption: A streamlined workflow for NMR spectral analysis.
Conclusion
The comprehensive analysis of ¹H-NMR and ¹³C-NMR spectra is fundamental to the successful characterization of 1H-Pyrazole-4-carbothioamide. By understanding the influence of the carbothioamide substituent on the pyrazole ring, and by comparing the spectral data with that of the parent 1H-pyrazole and the analogous 1H-Pyrazole-4-carboxamide, researchers can confidently assign the structure of this important heterocyclic compound. The provided experimental protocol serves as a robust guideline for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings in the dynamic field of drug discovery and development.
References
- Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. Indian Journal of Heterocyclic Chemistry, 23, 201-206.
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image]. Retrieved from [Link]
Sources
A Researcher's Guide to Interpreting the Vibrational Language of Pyrazole Carbothioamides via FTIR Spectroscopy
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparative analysis of the characteristic Fourier-Transform Infrared (FTIR) spectral bands of pyrazole carbothioamides. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of spectral data to offer insights into the vibrational interplay of the pyrazole and carbothioamide moieties, supported by comparative data from simpler analogous structures.
The pyrazole carbothioamide scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The precise structural elucidation of novel derivatives is paramount, and FTIR spectroscopy remains a rapid, accessible, and informative first-line analytical technique. Understanding the nuances of their infrared spectra is crucial for confirming successful synthesis and for gaining insights into the electronic environment of the molecule.
This guide will dissect the characteristic absorption bands of pyrazole carbothioamides by comparing their spectra with those of pyrazole, acetamide, and thioacetamide. This comparative approach allows for a more confident assignment of the vibrational modes associated with the pyrazole ring and the carbothioamide functional group.
The Vibrational Signature: A Tale of Two Moieties
The FTIR spectrum of a pyrazole carbothioamide is a composite of the vibrational modes of its constituent parts: the aromatic pyrazole ring and the carbothioamide group. The electronic interplay between these two fragments, as well as the influence of various substituents, can lead to shifts in the expected absorption frequencies.
Key Vibrational Regions of Interest
The most informative regions in the FTIR spectrum of a pyrazole carbothioamide are:
-
3500-3100 cm⁻¹: N-H stretching vibrations.
-
1650-1400 cm⁻¹: C=N and C=C stretching vibrations of the pyrazole ring.
-
1400-1200 cm⁻¹: C=S stretching and C-N stretching vibrations.
-
Below 1000 cm⁻¹: Ring deformation and out-of-plane bending vibrations.
To understand the specific contributions of each part of the molecule, let us first consider the spectra of simpler, related compounds.
Comparative Spectral Analysis: Building from the Basics
The following table summarizes the key characteristic FTIR absorption bands for a representative pyrazole carbothioamide and its fundamental building blocks. This comparative data is essential for accurate spectral interpretation.
| Functional Group/Vibrational Mode | Pyrazole | 3,5-Dimethylpyrazole | Acetamide (C=O analogue) | Thioacetamide (C=S analogue) | 5-(4-Bromophenyl)-3-(2,5-dichlorothiophen-3-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide |
| N-H Stretch (pyrazole ring) | Broad, ~3400 cm⁻¹ | 3220 cm⁻¹ (strong) | - | - | - |
| N-H Stretch (amide/thioamide) | - | - | 3375 cm⁻¹ | - | 3473 cm⁻¹ |
| C-H Stretch (aromatic/aliphatic) | - | 3040, 2993, 2946 cm⁻¹ | 2850 cm⁻¹ | - | 3054 cm⁻¹ |
| C=O Stretch (Amide I) | - | - | 1671 cm⁻¹ (strong) | - | - |
| C=N Stretch (pyrazole ring) | - | 1598 cm⁻¹ | - | - | 1573 cm⁻¹ |
| N-H Bend (Amide II) | - | - | ~1600-1500 cm⁻¹ | - | - |
| C-N Stretch (pyrazole ring) | 1290 cm⁻¹ (intense) | - | - | - | - |
| C=S Stretch (Thioamide I) | - | - | - | ~1400-1600 cm⁻¹ (strong, broad) | 1324 cm⁻¹ |
Note: The exact positions of the peaks can vary depending on the sample preparation, substitution pattern, and intermolecular interactions.
-
The N-H Stretching Region: In pyrazole and its derivatives, a broad band associated with the ring N-H stretching is often observed around 3400 cm⁻¹. For the pyrazole carbothioamide, a distinct, sharper N-H stretching band appears at a higher frequency (3473 cm⁻¹), which is characteristic of the thioamide N-H group. The N-H stretching vibrations in pyrazole-carboxamide derivatives have been observed in the range of 3427–3224 cm⁻¹[1].
-
The C=N and C=C Ring Vibrations: The pyrazole ring exhibits characteristic C=N stretching vibrations. In 3,5-dimethylpyrazole, this appears at 1598 cm⁻¹. For the substituted pyrazole carbothioamide, a band at 1573 cm⁻¹ is assigned to this C=N stretching mode[2].
-
The Thioamide Signature - The C=S Stretch: The C=S stretching vibration is a key marker for the carbothioamide group. Unlike the strong, sharp C=O stretching band in amides (e.g., 1671 cm⁻¹ in acetamide), the C=S stretch is often weaker and can be coupled with other vibrations, making its assignment less straightforward. It typically appears in the broad region of 1400-1200 cm⁻¹. In the example of the substituted pyrazole carbothioamide, the band at 1324 cm⁻¹ is attributed to the C=S stretch[2]. Thioamides generally exhibit a strong and somewhat broad band in the 1400-1600 cm⁻¹ range, which is sensitive to complex formation and S-alkylation[3].
Causality Behind Experimental Choices: The KBr Pellet Method
For solid samples, the Potassium Bromide (KBr) pellet method is a fundamental and widely used technique in FTIR spectroscopy[4]. The choice of this method is deliberate and based on several key principles:
-
Infrared Transparency: KBr is transparent to infrared radiation over a wide spectral range (typically 4000-400 cm⁻¹), ensuring that the resulting spectrum is predominantly that of the analyte[5].
-
Minimizing Scattering: By grinding the solid sample with KBr and pressing it into a thin, transparent pellet, light scattering is minimized, leading to a higher quality spectrum with better-defined absorption bands[6].
-
Sample Dilution: The KBr acts as a matrix to disperse the sample, which is particularly useful for highly absorbing materials.
It is crucial to use FTIR-grade KBr to avoid interference from impurities[7]. Additionally, KBr is hygroscopic, so samples and KBr powder should be thoroughly dried to prevent the appearance of broad O-H absorption bands from water, which can obscure the N-H stretching region[8].
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum using the KBr Pellet Method
This protocol outlines the steps for preparing a KBr pellet for FTIR analysis of a pyrazole carbothioamide derivative.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Pellet press with die set (e.g., 13 mm)
-
Hydraulic press
-
Infrared lamp or vacuum oven
-
FTIR-grade Potassium Bromide (KBr), dried
-
Pyrazole carbothioamide sample, dried
-
Spatula and analytical balance
Step-by-Step Methodology:
-
Drying: Thoroughly dry the KBr powder and the pyrazole carbothioamide sample in a vacuum oven or under an infrared lamp to remove any absorbed moisture.
-
Sample Weighing: Weigh approximately 1-2 mg of the pyrazole carbothioamide sample and 150-200 mg of the dried KBr powder. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding and Mixing: Add the KBr and the sample to the agate mortar. Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be a combination of crushing and shearing to ensure uniform particle size and thorough mixing.
-
Pellet Press Assembly: Assemble the pellet press die set.
-
Loading the Die: Carefully transfer the ground powder mixture into the die, ensuring an even distribution.
-
Pressing the Pellet: Place the die set into the hydraulic press. Apply pressure gradually, typically in the range of 8-10 tons, for a few minutes. This allows the KBr to flow and form a transparent pellet.
-
Pellet Release: Carefully release the pressure and disassemble the die set to retrieve the transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000-400 cm⁻¹, with an appropriate number of scans for a good signal-to-noise ratio.
Visualizing the Vibrational Relationships
The following diagram illustrates the key functional groups and their characteristic vibrational regions in a generic pyrazole carbothioamide structure.
Sources
- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole(288-13-1) IR Spectrum [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. rockymountainlabs.com [rockymountainlabs.com]
- 8. jasco-global.com [jasco-global.com]
Comparative Guide: Antioxidant Efficacy of Pyrazole-1-Carbothioamide Derivatives
Topic: Comparative Study of Antioxidant Activity in Pyrazole Thioamide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Thioamide Advantage
In the landscape of medicinal chemistry, the pyrazole scaffold is a privileged structure, renowned for its anti-inflammatory and antimicrobial properties. However, recent structural modifications—specifically the integration of a thioamide (–C(=S)NH–) moiety at the N1 position—have unlocked superior antioxidant profiles compared to their carboxamide counterparts.
This guide provides a technical comparison of Pyrazole-1-carbothioamide derivatives against standard antioxidants (Ascorbic Acid, BHT). We analyze the Structure-Activity Relationship (SAR) that drives their radical scavenging potency, supported by experimental protocols and quantitative data. The core finding suggests that the "soft" sulfur atom in the thioamide group enhances Hydrogen Atom Transfer (HAT) capability, making these derivatives potent candidates for mitigating oxidative stress-induced pathology.
Chemical Architecture & Synthesis Strategy
To understand the activity, one must first understand the synthesis. The superior antioxidant activity of these derivatives stems from the electronic environment created by the thioamide group fused to the pyrazoline ring.
Optimized Synthesis Protocol (Metal-Free)
A robust, atom-economical method for synthesizing these derivatives involves a three-component reaction. This pathway avoids metal catalysts, reducing trace metal contamination which can artificially inflate antioxidant readings in assays.
DOT Diagram: One-Pot Synthesis Workflow
Figure 1: Metal-free, three-component synthesis strategy for generating pyrazole-thioamide conjugates.
Experimental Framework: Validated Protocols
Reliable comparison requires standardized assays. The following protocols are calibrated for pyrazole derivatives to prevent solubility-related artifacts.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for preliminary screening due to its stability and sensitivity to lipophilic compounds.
Reagents:
-
DPPH Stock: 0.1 mM solution in HPLC-grade methanol (freshly prepared, protected from light).
-
Test Samples: Pyrazole derivatives dissolved in DMSO (1 mg/mL stock), serially diluted (1.5 – 100 µg/mL).
-
Control: Ascorbic Acid (Vitamin C).[1]
Protocol:
-
Preparation: Pipette 1.0 mL of test sample solution into a test tube.
-
Reaction: Add 3.0 mL of DPPH methanol solution. Vortex vigorously for 15 seconds.
-
Incubation: Incubate in total darkness at 25°C for 30 minutes.
-
Measurement: Measure absorbance (
) at 517 nm using a UV-Vis spectrophotometer. Use methanol as a blank. -
Calculation:
[2] -
Validation: The
(DPPH + DMSO only) must be between 0.6 and 0.8 AU for linearity.
Hydrogen Peroxide ( ) Scavenging Assay
This assay mimics biological oxidative stress more closely than DPPH.
Protocol:
-
Reagent: Prepare a 40 mM
solution in phosphate buffer (pH 7.4). -
Reaction: Mix 1.0 mL of test compound (various concentrations) with 0.6 mL of
solution. -
Incubation: Allow to stand for 10 minutes at room temperature.
-
Measurement: Measure absorbance at 230 nm .
-
Note: Pyrazole rings can absorb in the UV region. Run a "sample blank" (compound + buffer, no
) to subtract background interference.
Comparative Performance Analysis
The following data compares specific Pyrazoline-1-carbothioamide derivatives (Series 6) against non-thioamide analogues (Series 3) and Ascorbic Acid.
Key Structural Differences:
-
Series 6 (Thioamides): Contains a
group at N1. -
Series 3 (Pyrazolines): Contains a standard phenyl group or
at N1.
Table 1: Comparative IC50 Values (DPPH Assay)
| Compound ID | Structure / Substituent (R) | IC50 (µg/mL) ± SEM | Relative Potency* |
| Ascorbic Acid | Standard Control | 13.67 ± 0.97 | 1.00 (Baseline) |
| 6e | Thioamide / 4-OH, 3-OCH3 | 9.66 ± 0.34 | 1.41x (Superior) |
| 6b | Thioamide / 4-Cl | 12.02 ± 0.63 | 1.13x (Superior) |
| 3e | Phenyl / 4-OH, 3-OCH3 | 9.63 ± 0.55 | 1.42x (Superior) |
| 6a | Thioamide / Unsubstituted | 20.47 ± 1.43 | 0.67x (Lower) |
| 4b | N-Phenyl / 4-Cl | 21.28 ± 1.14 | 0.64x (Lower) |
*Relative Potency calculated as
Data Interpretation[3][4][5][6][7][8][9][10][11][12]
-
Thioamide vs. Phenyl: The thioamide derivative 6b (IC50 = 12.02) significantly outperforms its N-phenyl analog 4b (IC50 = 21.28). This confirms that the C=S moiety actively contributes to radical scavenging, likely due to the lower bond dissociation energy of S-H (if tautomerized) or electron donation from the sulfur atom.
-
Substituent Effect: The presence of electron-donating groups (EDGs) like -OH and -OCH3 (Compound 6e ) acts synergistically with the thioamide core, resulting in activity superior to Ascorbic Acid.
-
Halogenation: Chlorine substitution (6b) maintains high activity, suggesting that lipophilicity also plays a role in the compound's interaction with the DPPH radical.
Mechanistic Insight
Why are pyrazole thioamides effective? The mechanism involves a Hydrogen Atom Transfer (HAT) followed by resonance stabilization. The thioamide group allows for extensive delocalization of the unpaired electron.
DOT Diagram: Radical Scavenging Mechanism
Figure 2: Mechanistic pathway showing the Hydrogen Atom Transfer (HAT) and subsequent stabilization of the pyrazole radical via the thioamide group.
Mechanistic Causality
The superior activity of Compound 6e is not accidental.
-
Primary Site: The phenolic -OH group acts as the primary H-donor.
-
Secondary Enhancement: The thioamide sulfur atom (
) is less electronegative than oxygen ( ). This increases the electron density on the pyrazole ring, stabilizing the radical cation intermediate formed during the scavenging process. -
Solubility: The thioamide moiety improves lipophilicity compared to pure amides, facilitating membrane penetration and interaction with lipid peroxyl radicals.
Conclusion
The comparative data indicates that Pyrazole-1-carbothioamide derivatives are not merely structural variants but functional upgrades over traditional pyrazoles.
-
Performance: Derivative 6e exhibits an IC50 of 9.66 µg/mL , surpassing Ascorbic Acid.
-
Design Rule: For maximum antioxidant efficacy, synthesize pyrazoles containing both a C=S thioamide core and electron-donating substituents (OH, OMe) on the aryl ring.
-
Application: These compounds serve as excellent lead candidates for developing non-acidic antioxidant therapeutics for neurodegenerative diseases where oxidative stress is a primary driver.
References
-
Abdel-Mottaleb, Y. et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Kaur, R. et al. (2018). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Indian Journal of Microbiology.
-
Kumar, R. et al. (2020). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
-
Bozorov, K. et al. (2019). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules.
-
Padmaja, A. et al. (2012). Synthesis and antioxidant activity of pyrazole-based thioamides and their derivatives. European Journal of Medicinal Chemistry.
Sources
UV-Vis Absorption Characteristics of 1H-Pyrazole-4-carbothioamide Ligands: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 1H-Pyrazole-4-carbothioamide ligands and their transition metal complexes. It is designed for researchers in coordination chemistry and drug development, focusing on the causal relationships between molecular structure and spectral signatures.
Introduction: The Spectroscopic Signature of Bioactive Scaffolds[1]
1H-Pyrazole-4-carbothioamide derivatives are a critical class of pharmacophores, exhibiting potent antimicrobial, antifungal, and anticancer activities. Their biological efficacy is often modulated by their ability to chelate transition metal ions (e.g., Cu(II), Ni(II), Co(II)), a process that fundamentally alters their electronic structure.
UV-Visible spectroscopy serves as a primary diagnostic tool for these interactions. By tracking specific electronic transitions, researchers can validate ligand synthesis, determine coordination modes (monodentate vs. bidentate), and assess the geometry of the resulting metal complexes.[1] This guide moves beyond basic peak listing to explain the mechanistic origins of spectral shifts.
Theoretical Framework: Electronic Transitions
To interpret the spectra accurately, one must understand the electronic environment of the 1H-Pyrazole-4-carbothioamide moiety. The molecule possesses two distinct chromophores:
-
The Pyrazole Ring: A
-excessive heterocycle.[2][3] -
The Carbothioamide Side Chain (
): A group capable of thione-thiol tautomerism.
Key Transitions
-
Transitions: High-energy, intense bands typically observed in the UV region (200–320 nm). These arise from the conjugated
-systems of the pyrazole ring and the C=S/C=N bonds. -
Transitions: Lower-energy, weaker bands (often 310–350 nm). These involve the excitation of non-bonding electrons (lone pairs) on the Sulfur and Nitrogen atoms into the antibonding
orbitals.[4] -
Charge Transfer (CT): Upon metal coordination, new bands appear due to electron transfer between the metal and ligand (LMCT or MLCT), often bleeding into the visible region.
-
d-d Transitions: In metal complexes, weak absorption bands in the visible region (400–800 nm) indicate d-orbital splitting, providing direct evidence of the coordination geometry (e.g., octahedral vs. square planar).
Visualization: Electronic Energy Level Diagram
The following diagram illustrates how coordination alters the energy gaps between orbitals, leading to the observed spectral shifts (bathochromic/red shifts).
Figure 1: Energy level diagram comparing transitions in the free ligand versus the metal complex. Note the introduction of Charge Transfer (CT) states upon coordination.
Comparative Analysis: Ligand vs. Metal Complexes
The most definitive proof of complexation is the shift in absorption maxima (
Table 1: Spectral Shift Characteristics[3][6]
| Feature | Free Ligand ( | Metal Complex (Cu/Ni/Co) | Shift Direction | Mechanistic Cause |
| Aromatic | 250 – 290 nm | 260 – 300 nm | Red Shift (Bathochromic) | Extension of conjugation upon chelation; stabilization of the excited state. |
| Thioamide | 310 – 325 nm | 330 – 360 nm | Red Shift (Bathochromic) | Coordination of the azomethine N or thione S reduces the energy gap for the transition. |
| Charge Transfer (CT) | Absent | 380 – 450 nm | New Band | Ligand-to-Metal (LMCT) charge transfer, typically S |
| d-d Transitions | Absent | 500 – 750 nm | New Band (Weak) | d-orbital splitting. Position depends on geometry (e.g., ~600 nm for Sq. Planar Cu(II)). |
Critical Insight: The Thione-Thiol Tautomerism
In solution, 1H-pyrazole-4-carbothioamides can exist as thiones (
-
Free Ligand: Predominantly exists in the thione form in neutral solvents (DMSO, EtOH), characterized by a distinct
band around 315 nm. -
Complexation: Coordination often proceeds via the thiolate anion (deprotonation of the SH group). This results in the disappearance of the C=S character and a significant shift in the UV spectrum, confirming the mono-negative bidentate coordination mode (N, S donor set).
Experimental Protocol: Reliable Spectral Acquisition
To generate reproducible data that distinguishes between subtle electronic effects, a rigorous protocol is required.
Reagents and Solvents[3][7]
-
Solvent Choice: DMSO (Dimethyl sulfoxide) or DMF are preferred due to the high solubility of these ligands. Ethanol/Water mixtures (1:1) are suitable for biological mimicry but may cause scattering if the complex is hydrophobic.
-
Concentration: Prepare stock solutions at
M and dilute to M for measurement.
Step-by-Step Workflow
-
Baseline Correction: Use a matched quartz cuvette containing pure solvent. Ensure the baseline is flat (
Abs) across 200–800 nm. -
Ligand Scan: Record the spectrum of the free ligand. Note the precise
and calculate the molar extinction coefficient ( ) using Beer-Lambert Law ( ). -
Complex Scan: Record the spectrum of the metal complex under identical conditions.
-
Comparative Overlay: Digitally overlay the spectra. Look for:
-
Bathochromic shifts of the ligand bands.[5]
-
Appearance of shoulders in the 400 nm region (CT bands).
-
Weak d-d bands in the visible region (increase concentration to
M if these are invisible).
-
Visualization: Experimental Workflow
Figure 2: Operational workflow for high-fidelity UV-Vis spectral acquisition.
References
-
Comparison of Ligand vs.
-
Synthesis and Characterization of Pyrazole-4-carbothioamide Complexes
-
Electronic Transitions in Pyrazole Derivatives
-
Complexation Studies and Stability
- UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene. Academia.edu.
-
[Link]
-
General Principles of UV-Vis in Coordination Chemistry
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-Pyrazole-4-carbothioamide
This document provides essential, field-proven guidance for the safe handling of 1H-Pyrazole-4-carbothioamide. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This guide is structured not as a rigid checklist, but as a comprehensive operational plan rooted in the principles of risk assessment and scientific causality. Adherence to these protocols is critical for minimizing exposure and mitigating the inherent risks associated with this compound.
Foundational Step: Hazard Identification and Risk Assessment
Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific hazards posed by 1H-Pyrazole-4-carbothioamide is mandatory. The selection of PPE is not arbitrary; it is a direct response to the chemical's toxicological and physical properties.
According to its Safety Data Sheet (SDS), 1H-Pyrazole-4-carbothioamide is classified with significant health and environmental hazards. The primary risks stem from its toxicity upon skin contact, its potential to cause severe and irreversible eye damage, and its danger to internal organs through repeated exposure.
Table 1: GHS Hazard Classification for 1H-Pyrazole-4-carbothioamide
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Acute Toxicity, Dermal | Toxic in contact with skin | H311 | Danger |
| Serious Eye Damage | Causes serious eye damage | H318 | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs (spleen, Thyroid) through prolonged or repeated exposure | H372 | Danger |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Irritation | Causes skin irritation | H315 | Warning |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long lasting effects | H412 | - |
Source: Sigma-Aldrich Safety Data Sheet
The causality is clear: the requirement for specific PPE is directly dictated by these classifications. For instance, the H311 classification necessitates robust skin protection beyond a standard lab coat, and the H318 classification renders standard safety glasses inadequate.
The Hierarchy of Controls: PPE as the Final Barrier
In laboratory safety, PPE is the last and final line of defense. Its use is predicated on the assumption that other, more effective controls are already in place. Before handling this compound, you must ensure the following:
-
Engineering Controls: All work involving 1H-Pyrazole-4-carbothioamide powder must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1][2] The facility must be equipped with easily accessible eyewash stations and safety showers.[1][3]
-
Administrative Controls: You must be trained on this specific protocol and the associated risks. Work should be conducted in designated areas, and access should be limited during handling procedures.
Only after these controls are confirmed should you proceed to the selection and use of PPE.
Mandatory PPE Protocol for 1H-Pyrazole-4-carbothioamide
The following PPE ensemble is mandatory for all personnel handling 1H-Pyrazole-4-carbothioamide. This is a self-validating system; if any component is missing or compromised, the procedure must not begin.
Eye and Face Protection: Defending Against Irreversible Damage
Requirement: Chemical splash goggles and a full-face shield.
Causality: The H318 "Causes serious eye damage" classification indicates a risk of severe, potentially blinding injuries from contact with even small amounts of the compound. Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dust that can circulate in the air.[4] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as when dissolving the compound or transferring solutions.[5][6]
Skin and Body Protection: A Barrier Against Dermal Toxicity
Requirement:
-
Gloves: Double-gloving with powder-free nitrile gloves.[7]
-
Body: A fully-buttoned laboratory coat with tight-fitting cuffs. For larger quantities (>1g) or tasks with a high splash potential, a chemical-resistant apron is also required.[5]
-
Footwear: Closed-toe shoes constructed of a non-porous material.
Causality: The H311 "Toxic in contact with skin" classification is a critical warning. Dermal absorption can lead to systemic toxicity. Double-gloving provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. The inner glove must be worn under the cuff of the lab coat, while the outer glove cuff should be pulled over the lab coat sleeve to prevent any skin exposure at the wrist.[5][7]
Respiratory Protection: A Secondary Safeguard
Requirement: A NIOSH-approved respirator with appropriate particulate filters if work cannot be conducted in a fume hood.
Causality: The primary defense against inhalation is the use of a chemical fume hood.[2] However, in the rare event of a fume hood failure or during a large-scale spill cleanup, respiratory protection is essential to prevent inhalation of the dust, as mandated by the precautionary statement P260 "Do not breathe dust".[1]
Table 2: PPE Checklist for 1H-Pyrazole-4-carbothioamide
| Body Area | Primary PPE | Secondary/Task-Dependent PPE | Rationale (GHS Code) |
|---|---|---|---|
| Eyes | Chemical Splash Goggles | Full-Face Shield | H318 : Causes serious eye damage |
| Hands | Double Nitrile Gloves | - | H311 : Toxic in contact with skin |
| Body | Full-Button Lab Coat | Chemical-Resistant Apron | H311 : Toxic in contact with skin, H315 : Causes skin irritation |
| Respiratory | Chemical Fume Hood (Engineering Control) | NIOSH-Approved Respirator | P260 : Do not breathe dust |
| Feet | Closed-Toe Shoes | - | General Laboratory Safety |
Operational Plan: Safe Handling, Decontamination, and Disposal Workflow
This step-by-step protocol integrates the use of PPE into the entire experimental workflow, ensuring safety from preparation to cleanup.
Experimental Protocol
-
Preparation:
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Designate a specific area within the hood for the procedure.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Pre-label a dedicated, sealed waste container for all solid and disposable waste contaminated with 1H-Pyrazole-4-carbothioamide.
-
-
Donning PPE:
-
Put on inner gloves.
-
Put on lab coat, ensuring it is fully buttoned.
-
Put on outer gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
Put on face shield if required for the task.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the solid compound, deep within the chemical fume hood to minimize the escape of dust.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment within the fume hood using an appropriate solvent (e.g., 70% ethanol) and disposable wipes.
-
Place all contaminated disposable items (weigh boats, wipes, outer gloves) directly into the pre-labeled hazardous waste container.
-
-
Doffing (Removing) PPE:
-
With outer gloves still on, remove the face shield and place it in a designated area for cleaning.
-
Remove outer gloves, peeling them off without touching the external surface, and dispose of them in the hazardous waste container.
-
Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Remove goggles.
-
Remove inner gloves and dispose of them.
-
Wash hands and arms thoroughly with soap and water.[2]
-
-
Disposal:
-
All waste must be disposed of as hazardous chemical waste according to your institution's environmental health and safety guidelines.[8] Do not dispose of this material down the drain or in regular trash, as it is harmful to aquatic life.
-
Visualization of the Safe Handling Workflow
Caption: Safe Handling Workflow for 1H-Pyrazole-4-carbothioamide.
Emergency Response Plan
In the event of an exposure, immediate and correct action is critical to minimizing harm.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][9] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][9] Seek immediate medical attention due to the compound's dermal toxicity.
-
Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.
By integrating a deep understanding of the chemical's hazards with a rigorous and procedural approach to safety, you can confidently and safely utilize 1H-Pyrazole-4-carbothioamide in your research and development endeavors.
References
- Sigma-Aldrich. (2026, January 6). Safety Data Sheet: 1H-Pyrazole-4-carbothioamide.
- PubChem. 1H-Pyrazole-4-carboxamide. National Center for Biotechnology Information.
- ChemicalBook. (2025, July 5). 1H-Pyrazole-4-carboxaldehyde - Safety Data Sheet.
- Fisher Scientific. (2023, August 24). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
- Fisher Scientific. (2025, May 1). Safety Data Sheet: 1-Methyl-1H-pyrazole-4-carboxaldehyde.
- Combi-Blocks, Inc. (2023, June 10). JQ-5927 - Safety Data Sheet.
- Fisher Scientific. (2009, February 3). Safety Data Sheet: 4-Pyrazolecarboxylic acid.
- Centers for Disease Control and Prevention (CDC). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Cole-Parmer. Material Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-carbothioamide.
- NextGen Protocols. Guidelines for Safe Laboratory Practices.
- ECHEMI. 1H-Pyrazole-1-carboxamidine hydrochloride SDS, 4023-02-3 Safety Data Sheets.
- NIOSH. (2006, December 6). Personal Protective Equipment (PPE) for Use in Handling Hazardous Drugs.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. cdc.gov [cdc.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pppmag.com [pppmag.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
